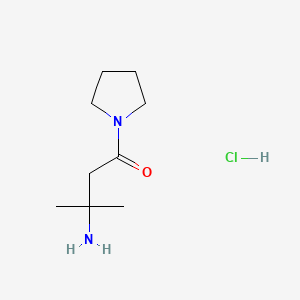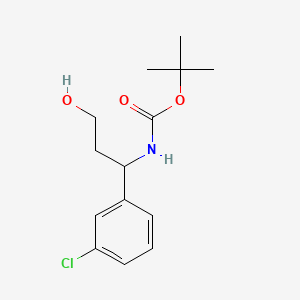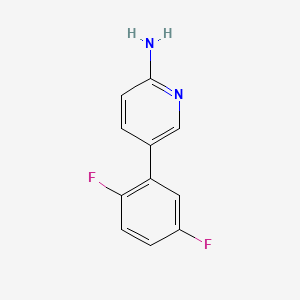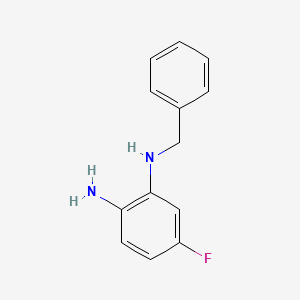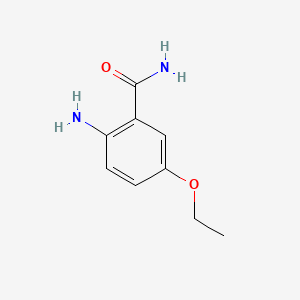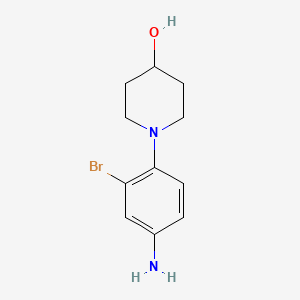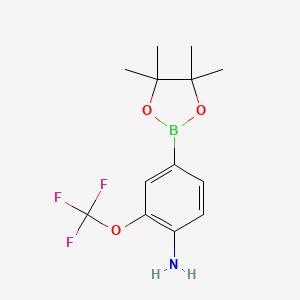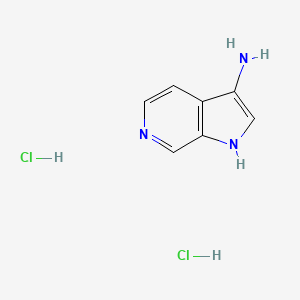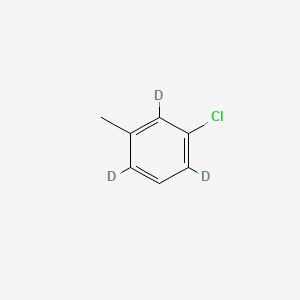
3-Chlorotoluene-2,4,6-d3
Vue d'ensemble
Description
3-Chlorotoluene-2,4,6-d3, also known as m-Chlorotoluene or 1-Chloro-3-methylbenzene, is a stable compound if stored under recommended conditions . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of chlorotoluenes like 3-Chlorotoluene-2,4,6-d3 often involves the direct reaction of toluene with chlorine . A laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e., 2- and 4-aminotoluene). These compounds are diazotized followed by treatment with cuprous chloride .Molecular Structure Analysis
The molecular formula of 3-Chlorotoluene-2,4,6-d3 is C7H7Cl . The average mass is 126.584 Da and the monoisotopic mass is 126.023628 Da .Chemical Reactions Analysis
Chlorotoluenes are aryl chlorides based on toluene in which at least one aromatic hydrogen atom is replaced with a chlorine atom . They are precursors to the corresponding benzyl chloride (ClC6H4CH2Cl), benzaldehyde (ClC6H4CHO), and benzoyl chloride (ClC6H4C(O)Cl) .Physical And Chemical Properties Analysis
3-Chlorotoluene-2,4,6-d3 is a colorless liquid . It has a density of approximately 1.072 g/ml . It is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons .Safety And Hazards
3-Chlorotoluene-2,4,6-d3 is a flammable liquid and vapor . It may be harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
Propriétés
IUPAC Name |
2-chloro-1,3,5-trideuterio-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUNOBYRMOXQQ-QGZYMEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorotoluene-2,4,6-d3 | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
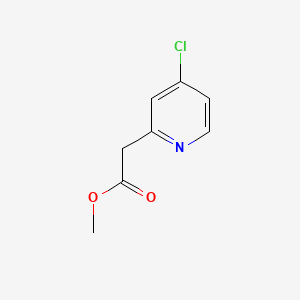
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
